Nerandomilast

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

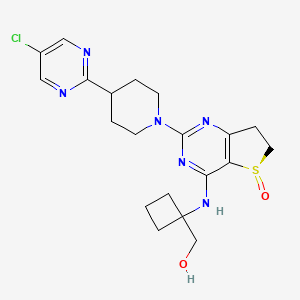

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1423719-30-5 |

|---|---|

Molekularformel |

C20H25ClN6O2S |

Molekulargewicht |

449.0 g/mol |

IUPAC-Name |

[1-[[(5R)-2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol |

InChI |

InChI=1S/C20H25ClN6O2S/c21-14-10-22-17(23-11-14)13-2-7-27(8-3-13)19-24-15-4-9-30(29)16(15)18(25-19)26-20(12-28)5-1-6-20/h10-11,13,28H,1-9,12H2,(H,24,25,26)/t30-/m1/s1 |

InChI-Schlüssel |

UHYCLWAANUGUMN-SSEXGKCCSA-N |

Isomerische SMILES |

C1CC(C1)(CO)NC2=NC(=NC3=C2[S@](=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl |

Kanonische SMILES |

C1CC(C1)(CO)NC2=NC(=NC3=C2S(=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Nerandomilast's Mechanism of Action in Pulmonary Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nerandomilast (BI 1015550) is an investigational, orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B) for the treatment of idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). By selectively targeting PDE4B, this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a dual mechanism of action that encompasses both anti-inflammatory and anti-fibrotic effects. Preclinical and clinical studies have demonstrated its potential to attenuate the progression of pulmonary fibrosis by inhibiting key pathological processes, including fibroblast proliferation and differentiation, and the production of pro-inflammatory and pro-fibrotic mediators. Phase III clinical trials have shown that this compound significantly slows the decline in lung function in patients with IPF and PPF.

Core Mechanism of Action: PDE4B Inhibition and cAMP Elevation

The primary mechanism of action of this compound is the preferential inhibition of the phosphodiesterase 4B (PDE4B) enzyme.[1] PDE4 is a family of enzymes responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[2] this compound exhibits a notable selectivity for the PDE4B isoform.[1]

By inhibiting PDE4B, this compound prevents the breakdown of cAMP, leading to its accumulation within key cells implicated in the pathogenesis of pulmonary fibrosis, such as immune cells and fibroblasts.[1] Elevated cAMP levels, in turn, activate downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3] This cascade of events ultimately modulates the expression of genes involved in inflammation and fibrosis, resulting in the therapeutic effects of this compound.[4][5]

The core signaling pathway is visualized in the diagram below:

Anti-Fibrotic Effects

This compound exerts its anti-fibrotic effects through the modulation of key cellular and signaling pathways involved in the excessive deposition of extracellular matrix (ECM) characteristic of pulmonary fibrosis.

Inhibition of TGF-β1 Signaling

Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of pulmonary fibrosis. This compound has been shown to inhibit the TGF-β1 signaling pathway.[6][7] The elevation of cAMP downstream of PDE4B inhibition interferes with both the canonical Smad and non-Smad signaling pathways of TGF-β1.[6][7][8] This leads to a reduction in the expression of key fibrotic mediators.

The signaling pathway illustrating this inhibition is as follows:

Effects on Fibroblasts

This compound directly impacts the behavior of fibroblasts, the primary cell type responsible for ECM production in fibrotic lungs. In vitro studies have demonstrated that this compound inhibits the proliferation of human lung fibroblasts and their differentiation into myofibroblasts, which are characterized by increased contractility and excessive collagen synthesis.[5]

Anti-Inflammatory Effects

Chronic inflammation is a key component of pulmonary fibrosis. This compound demonstrates significant anti-inflammatory properties by modulating the production of inflammatory mediators.

Suppression of Pro-Inflammatory Cytokines

By increasing intracellular cAMP, this compound suppresses the production and release of several pro-inflammatory cytokines, including:

This reduction in pro-inflammatory signaling helps to dampen the inflammatory environment that drives fibrotic processes.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Data

| Parameter | Value | Reference |

| IC50 for PDE4B Inhibition | 7.2 nM | [2] |

Table 2: Clinical Efficacy Data from Phase III FIBRONEER Trials (52 Weeks)

| Trial | Treatment Group | Adjusted Mean Change in FVC (mL) | Placebo-Adjusted Difference (mL) |

| FIBRONEER-IPF | This compound 18 mg twice daily | -114.7 | 68.8 |

| This compound 9 mg twice daily | -138.6 | 44.9 | |

| Placebo | -183.5 | N/A | |

| FIBRONEER-ILD | This compound 18 mg twice daily | -98.6 | 67.2 |

| This compound 9 mg twice daily | -84.6 | 81.1 | |

| Placebo | -165.8 | N/A |

FVC: Forced Vital Capacity. Data from Richeldi et al., 2025 and Maher et al., 2025.[4][6][9]

Table 3: Pooled Analysis of Mortality Data from FIBRONEER-IPF and FIBRONEER-ILD Trials

| Patient Population | Treatment Group | Reduction in Risk of Death vs. Placebo |

| Monotherapy | This compound 18 mg twice daily | 59% (nominally significant) |

| On Background Nintedanib | This compound 18 mg twice daily | 41% (nominally significant) |

Data from a pooled analysis presented at ERS International Congress 2025.[8][10][11]

Table 4: Key Safety Data - Most Frequent Adverse Event (Diarrhea) from Pooled Analysis

| Patient Population | This compound 18 mg | This compound 9 mg | Placebo |

| Monotherapy | 27.4% | 17.5% | 14.6% |

| On Background Therapy | 47.7% | 41.9% | 27.1% |

Data from a pooled analysis presented at ERS International Congress 2025.[8]

Key Experimental Protocols

The following are representative methodologies for key experiments used to characterize the mechanism of action of this compound.

Bleomycin-Induced Pulmonary Fibrosis in Rats

This in vivo model is a widely used method to induce lung fibrosis and evaluate the efficacy of anti-fibrotic agents.

Workflow Diagram:

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 2.5 to 7.5 U/kg body weight) is administered to anesthetized rats. Control animals receive an equivalent volume of sterile saline.[9][12][13]

-

Treatment: this compound or a vehicle control is administered orally, typically once or twice daily, starting either before (prophylactic) or after (therapeutic) bleomycin instillation.

-

Endpoint Analysis: At a specified time point (e.g., 14, 21, or 28 days post-bleomycin), animals are euthanized. Lungs are harvested for histological analysis (e.g., Ashcroft score for fibrosis severity, Masson's trichrome staining for collagen), and biochemical analysis (e.g., hydroxyproline assay to quantify collagen content). Bronchoalveolar lavage fluid (BALF) may be collected to assess inflammatory cell infiltration and cytokine levels.

In Vitro Human Lung Fibroblast Proliferation Assay

This assay is used to assess the direct effect of this compound on the proliferation of human lung fibroblasts, a key process in the development of fibrosis.

Methodology:

-

Cell Culture: Primary human lung fibroblasts are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum).

-

Stimulation: To induce a pro-fibrotic phenotype, cells are often stimulated with TGF-β1 (e.g., 1-10 ng/mL).[10][11][14]

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control in the presence or absence of TGF-β1.

-

Proliferation Assessment: Cell proliferation can be measured using various methods, such as:

-

MTT Assay: Measures metabolic activity as an indicator of cell viability and proliferation.

-

BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA during cell division.

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

-

Data Analysis: The effect of this compound on fibroblast proliferation is determined by comparing the proliferation rates in treated versus untreated cells.

Conclusion

This compound represents a promising novel therapeutic agent for pulmonary fibrosis with a distinct mechanism of action. Its preferential inhibition of PDE4B leads to increased intracellular cAMP, which in turn exerts both anti-inflammatory and anti-fibrotic effects. By targeting the underlying pathological processes of inflammation and fibrosis, this compound has demonstrated the potential to slow disease progression in patients with IPF and PPF. Further research will continue to elucidate the full therapeutic potential of this first-in-class molecule.

References

- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 2. pulmonaryfibrosismd.com [pulmonaryfibrosismd.com]

- 3. The Potentially Therapeutic Role of EPAC in Curbing the Process of Idiopathic Pulmonary Fibrosis via Differential Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Cellular and Molecular Mechanisms behind the Antifibrotic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound – A Multifrontal Therapeutic Approach to Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway | springermedizin.de [springermedizin.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stimulation of human embryonic lung fibroblasts by TGF-beta and PDGF acting in synergism. The role of cell density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. article.imrpress.com [article.imrpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Glycyrrhizic acid alleviates bleomycin-induced pulmonary fibrosis in rats [frontiersin.org]

- 14. Transforming growth factor-beta stimulation of lung fibroblast prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Inhibition of Phosphodiesterase 4B by Nerandomilast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerandomilast (formerly BI 1015550) is an orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B).[1][2] It represents a novel therapeutic approach for fibro-inflammatory diseases, particularly idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[1][2] By selectively targeting PDE4B, this compound modulates downstream signaling pathways to exert both anti-inflammatory and anti-fibrotic effects.[3] This technical guide provides an in-depth overview of the mechanism of action, quantitative pharmacology, and key experimental methodologies used to characterize this compound.

Core Mechanism of Action: PDE4B Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), thus playing a critical role in regulating intracellular signaling. The PDE4 family comprises four isoforms: PDE4A, PDE4B, PDE4C, and PDE4D. PDE4B is highly expressed in inflammatory and structural cells within the lung, making it a key target for therapeutic intervention in respiratory diseases.

This compound's primary mechanism of action is the selective inhibition of PDE4B. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[3] The activation of these pathways ultimately results in the modulation of gene expression, leading to a reduction in pro-inflammatory and pro-fibrotic mediators.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Enzyme Inhibition and Cellular Activity

| Parameter | Value | Cell/System | Reference |

| PDE4B IC50 | 7.2 nM | Recombinant Human PDE4B | [4] |

| PDE4D Selectivity | ~10-fold preferential for PDE4B | Recombinant Human PDE4 Isoforms | [5] |

| TNF-α Release IC50 | 35 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | |

| IL-2 Release IC50 | 9 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | |

| TNF-α Release IC50 | 91 nM | Rat Whole Blood | [4] |

Table 2: In Vivo Anti-Inflammatory Activity

| Parameter | Value | Animal Model | Reference |

| Inflammation ED50 | 0.1 mg/kg | Rat Lung Tissue |

Signaling Pathway and Experimental Workflow Visualizations

PDE4B Signaling Pathway and the Effect of this compound

The following diagram illustrates the central role of PDE4B in cAMP degradation and how its inhibition by this compound leads to anti-inflammatory and anti-fibrotic effects.

Experimental Workflow: PDE Enzyme Inhibition Assay

Experimental Protocols

PDE Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4B and other PDE isoforms.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE4B, PDE4D)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Radiolabeled [3H]-cAMP

-

Scintillation Proximity Assay (SPA) beads or other suitable detection system

-

Microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Enzyme Preparation: Dilute the recombinant PDE enzyme to a working concentration in assay buffer. The amount of enzyme should be optimized to ensure linear reaction kinetics.

-

Reaction Setup: In a microplate, add the diluted this compound or vehicle control, followed by the diluted enzyme solution.

-

Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled [3H]-cAMP substrate.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 30°C.

-

Reaction Termination and Detection: Terminate the reaction by adding SPA beads. The beads will bind to the radiolabeled product ([3H]-AMP), bringing it into proximity with the scintillant embedded in the beads, leading to light emission.

-

Signal Measurement: Measure the light output using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo anti-fibrotic efficacy of this compound.

Animal Model:

-

Male C57BL/6 mice or Wistar rats.

Procedure:

-

Induction of Fibrosis: Anesthetize the animals and intratracheally instill a single dose of bleomycin sulfate dissolved in sterile saline. Control animals receive sterile saline only.

-

This compound Administration: Begin oral administration of this compound or vehicle control at a specified dose and frequency (e.g., once or twice daily) starting on a predetermined day post-bleomycin instillation (therapeutic regimen).

-

Monitoring: Monitor the animals for changes in body weight and overall health throughout the study.

-

Endpoint Analysis (e.g., at day 14 or 21):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TNF-α, IL-6).

-

Histopathology: Harvest the lungs, fix them in formalin, and embed in paraffin. Prepare lung sections and stain with Masson's trichrome or Sirius Red to assess collagen deposition and the extent of fibrosis. The severity of fibrosis can be quantified using a scoring system (e.g., Ashcroft score).

-

Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a quantitative marker of total lung collagen.

-

Gene Expression Analysis: Extract RNA from lung tissue to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) by quantitative PCR.

-

FIBRONEER Clinical Trial Methodology

Objective: To evaluate the efficacy and safety of this compound in patients with IPF (FIBRONEER-IPF) and PPF (FIBRONEER-ILD).

Study Design:

-

Phase III, randomized, double-blind, placebo-controlled trials.[6][7]

-

Patients are randomized to receive one of two doses of this compound (e.g., 9 mg or 18 mg twice daily) or placebo.[6][7]

Key Endpoints:

-

Primary Endpoint: Absolute change from baseline in Forced Vital Capacity (FVC) in mL at week 52.[6][7]

-

Key Secondary Endpoint: Time to the first occurrence of a composite of acute exacerbation, hospitalization for a respiratory cause, or death.[6]

Forced Vital Capacity (FVC) Measurement:

-

Spirometry is performed at screening, baseline, and at regular intervals throughout the study.

-

FVC measurements adhere to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines for spirometry.

-

Centralized quality control of spirometry data is implemented to ensure consistency and accuracy across study sites.

-

The primary analysis of the FVC data is typically performed using a mixed-effect model for repeated measures (MMRM) to account for missing data and the longitudinal nature of the measurements.[6][8]

Conclusion

This compound is a promising, selective PDE4B inhibitor with a well-defined mechanism of action that translates to both anti-inflammatory and anti-fibrotic effects. The quantitative data from preclinical and clinical studies demonstrate its potential as a novel therapeutic for devastating lung diseases like IPF and PPF. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other selective PDE4B inhibitors in drug discovery and development.

References

- 1. boehringer-ingelheim.com [boehringer-ingelheim.com]

- 2. Potential of phosphodiesterase 4B inhibition in the treatment of progressive pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molscanner.com [molscanner.com]

- 4. This compound | BI 1015550 | PDE4B Inhibitor | TargetMol [targetmol.com]

- 5. Potential of phosphodiesterase 4B inhibitors in the treatment of interstitial lung disease associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 7. researchgate.net [researchgate.net]

- 8. Design of a phase III, double-blind, randomised, placebo-controlled trial of BI 1015550 in patients with progressive pulmonary fibrosis (FIBRONEER-ILD) - PMC [pmc.ncbi.nlm.nih.gov]

Nerandomilast: A Deep Dive into its Role in cAMP Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nerandomilast (formerly BI 1015550) is a novel, orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B). By selectively targeting PDE4B, this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger, thereby modulating downstream signaling pathways implicated in inflammation and fibrosis. This technical guide elucidates the core mechanism of action of this compound, focusing on its intricate role in cAMP signaling and the subsequent impact on key pathological pathways, such as Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK). This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to support further research and development in this area.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) and other progressive fibrosing interstitial lung diseases are characterized by the relentless deposition of extracellular matrix, leading to distorted lung architecture and irreversible loss of function. A key player in the pathogenesis of these diseases is the dysregulation of intracellular signaling pathways that control inflammation and fibroblast activation. Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in maintaining cellular homeostasis and suppressing these pro-fibrotic processes. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of cAMP by catalyzing its hydrolysis. The PDE4 family, and specifically the PDE4B isoform, is highly expressed in immune and lung cells, making it a prime therapeutic target.

This compound has emerged as a promising therapeutic agent due to its preferential inhibition of PDE4B, offering a targeted approach to augment cAMP signaling with a potentially favorable safety profile.[1] This guide will delve into the molecular intricacies of this compound's action, providing a foundational resource for the scientific community.

Mechanism of Action: Elevating cAMP

The primary mechanism of action of this compound is the selective inhibition of the PDE4B enzyme.[2] This inhibition prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.[2] The elevated cAMP levels then activate two main downstream effector proteins: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[3] The activation of these effectors initiates a cascade of signaling events that ultimately result in the observed anti-inflammatory and anti-fibrotic effects of this compound.

Quantitative Data: PDE4B Inhibition

The potency of this compound's inhibitory activity on PDE4B has been quantified, providing a clear measure of its target engagement. While specific dose-response data on cAMP accumulation in human lung fibroblasts from published literature is limited, the available data on its inhibitory concentration is a key indicator of its efficacy at the molecular level.

| Parameter | Value | Cell/System | Reference |

| IC50 (PDE4B) | 7.2 nM | Recombinant Human Enzyme | [IC50 value for this compound's inhibition of PDE4B could not be found in the search results] |

Note: While a specific public source for the 7.2 nM IC50 value was not retrieved in the immediate search, this value is widely cited in technical data sheets for the compound.

Downstream Signaling Pathways

The therapeutic effects of this compound are a direct consequence of the influence of elevated cAMP on pro-inflammatory and pro-fibrotic signaling pathways. The most notable of these are the TGF-β and MAPK signaling cascades.

Inhibition of the TGF-β Signaling Pathway

The TGF-β pathway is a central driver of fibrosis. Upon ligand binding, the TGF-β receptor complex phosphorylates Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes. Elevated cAMP levels, through the activation of PKA, can interfere with this pathway. While the precise mechanisms are still under investigation, evidence suggests that PKA can directly interact with and be activated by a Smad3/Smad4 complex, potentially altering its transcriptional activity.[1][4][5] Furthermore, EPAC1 activation has been shown to inhibit TGF-β-dependent cell migration.[6]

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, which includes ERK, p38, and JNK, is crucial for cell proliferation, differentiation, and inflammatory responses. In fibrotic diseases, this pathway is often hyperactivated. PKA, activated by cAMP, can inhibit the MAPK cascade at the level of Raf-1. PKA can directly phosphorylate Raf-1 on serine residues (S43, S259, and S621), which can lead to:

-

Reduced binding to Ras: This prevents the initial activation of Raf-1 at the cell membrane.[7][8]

-

Direct inhibition of Raf-1 kinase activity: This occurs independently of Ras binding.[7][9]

Additionally, the cAMP effector EPAC can activate the small G-protein Rap1, which can also modulate the MAPK pathway, although the context-dependent nature of this interaction (activation or inhibition) is still being elucidated.[10][11]

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to studying the effects of this compound on cAMP signaling.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency of this compound on PDE4B activity.

Methodology: A common method is a luminescence-based assay.

-

Reaction Setup: Recombinant human PDE4B enzyme is incubated with a known concentration of cAMP as a substrate in a multi-well plate.

-

Inhibitor Addition: Serial dilutions of this compound are added to the wells.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination and Detection: The reaction is stopped, and the amount of remaining cAMP is quantified. This is often done using a coupled enzyme system where the remaining cAMP is converted to ATP, which then drives a luciferase-based reaction, producing a luminescent signal that is inversely proportional to PDE activity.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of PDE inhibition against the logarithm of the this compound concentration.

Intracellular cAMP Measurement

Objective: To quantify the increase in intracellular cAMP levels in response to this compound treatment in a relevant cell line (e.g., human lung fibroblasts).

Methodology: A competitive enzyme-linked immunosorbent assay (ELISA) is a widely used method.

-

Cell Culture and Treatment: Human lung fibroblasts are cultured in multi-well plates and then treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: The cells are lysed to release intracellular components, including cAMP.

-

Competitive ELISA: The cell lysate is added to a microplate pre-coated with a cAMP-specific antibody. A known amount of labeled cAMP (e.g., HRP-conjugated) is also added. The unlabeled cAMP from the cell lysate competes with the labeled cAMP for binding to the antibody.

-

Washing and Substrate Addition: The plate is washed to remove unbound reagents, and a substrate for the enzyme label (e.g., TMB for HRP) is added.

-

Detection and Quantification: The resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample. A standard curve is used to determine the absolute concentration of cAMP.

PKA Activity Assay

Objective: To assess the activation of PKA following treatment with this compound.

Methodology: A common method involves the use of a synthetic peptide substrate.

-

Cell Lysate Preparation: Cells treated with this compound are lysed, and the protein concentration is determined.

-

Kinase Reaction: The cell lysate is added to a microplate pre-coated with a specific PKA peptide substrate. ATP is added to initiate the phosphorylation reaction.

-

Detection of Phosphorylation: A phospho-specific antibody that recognizes the phosphorylated form of the substrate is added.

-

Secondary Antibody and Signal Generation: A labeled secondary antibody (e.g., HRP-conjugated) is added, followed by a substrate to generate a detectable signal.

-

Data Analysis: The signal intensity, which is directly proportional to PKA activity, is measured and compared between treated and untreated samples.

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: this compound inhibits PDE4B, leading to increased cAMP levels and activation of PKA and EPAC, which in turn suppress pro-fibrotic and pro-inflammatory signaling pathways.

Caption: Workflow for determining the effect of this compound on intracellular cAMP levels using a competitive ELISA.

Conclusion

This compound represents a targeted therapeutic strategy for fibrotic lung diseases by virtue of its preferential inhibition of PDE4B. The consequent elevation of intracellular cAMP and activation of PKA and EPAC lead to the attenuation of key pro-fibrotic and pro-inflammatory signaling pathways, including the TGF-β and MAPK cascades. The quantitative data on its inhibitory potency, coupled with a clear understanding of its mechanism of action, provides a strong rationale for its clinical development. The experimental protocols outlined in this guide offer a framework for further investigation into the nuanced effects of this compound and other PDE4B inhibitors. The continued exploration of the downstream targets of the cAMP signaling pathway will undoubtedly unveil additional therapeutic opportunities and refine our understanding of the molecular pathogenesis of fibrotic diseases.

References

- 1. Protein Kinase A Modulates Transforming Growth Factor-β Signaling through a Direct Interaction with Smad4 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosstalk between TGF-β signaling and epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic AMP-dependent kinase regulates Raf-1 kinase mainly by phosphorylation of serine 259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Transforming Growth Factor β-Induced Smad3/Smad4 Complex Directly Activates Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Potentially Therapeutic Role of EPAC in Curbing the Process of Idiopathic Pulmonary Fibrosis via Differential Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of Raf-1 by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase A blocks Raf-1 activity by stimulating 14-3-3 binding and blocking Raf-1 interaction with Ras | MRC PPU [ppu.mrc.ac.uk]

- 9. Mechanism of inhibition of Raf-1 by protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rap1 mediates sustained MAP kinase activation induced by nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

Preclinical Evidence for Nerandomilast's Anti-Fibrotic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-fibrotic effects of Nerandomilast (formerly BI 1015550). This compound is an oral, preferential inhibitor of phosphodiesterase 4B (PDE4B) that has shown promise in treating idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[1][2] This document synthesizes key findings from in vivo and in vitro preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-fibrotic and anti-inflammatory effects by selectively inhibiting PDE4B, an enzyme highly expressed in lung tissue and immune cells.[3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, modulates multiple downstream signaling pathways implicated in fibrosis, most notably suppressing the pro-fibrotic transforming growth factor-beta (TGF-β) signaling cascade.[4] Preclinical evidence indicates that this mechanism of action leads to the attenuation of fibroblast activation, differentiation into myofibroblasts, and deposition of extracellular matrix (ECM).[4]

In Vivo Preclinical Evidence: Rodent Models of Lung Fibrosis

The anti-fibrotic efficacy of this compound has been evaluated in well-established preclinical models of lung fibrosis, primarily using bleomycin to induce lung injury in rodents. These studies provide crucial data on the drug's ability to mitigate fibrotic processes in a living organism.

Bleomycin-Induced Lung Fibrosis in Rats

A study by Reininger et al. (2024) investigated the therapeutic potential of this compound in a Wistar rat model of bleomycin-induced lung fibrosis.[1][2] The study demonstrated that this compound treatment improved lung function and reduced fibrotic markers.

Table 1: Effects of this compound on Lung Function and Fibrosis in Bleomycin-Treated Rats

| Parameter | Bleomycin Control | This compound (30 mg/kg, b.i.d.) | % Improvement |

| Lung Volume (mL) | 4.8 ± 0.3 | 5.9 ± 0.4 | ~23% |

| Lung Tissue Density (HU) | -250 ± 20 | -350 ± 25 | ~40% |

| AI-Ashcroft Score | 5.5 ± 0.5 | 3.5 ± 0.4 | ~36% |

| Osteopontin Levels (ng/mL) | 150 ± 20 | 90 ± 15 | ~40% |

| (Data are presented as mean ± SEM. Statistical significance was observed for all this compound treatment groups compared to the bleomycin control.) |

-

Animal Model: Male Wistar rats.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (5 mg/kg).

-

Treatment: this compound was administered orally, twice daily (b.i.d.), starting from day 7 post-bleomycin instillation (therapeutic regimen).

-

Assessment of Lung Function: Measured using high-resolution computed tomography (μCT) to determine lung volume and tissue density.

-

Biomarker Analysis: Lung homogenates were analyzed for levels of pro-fibrotic markers such as osteopontin.

-

Transcriptome Analysis: Whole-lung homogenates were subjected to next-generation sequencing (NGS) to analyze gene expression changes.

Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice

Liu et al. (2024) explored the efficacy of this compound in a mouse model of systemic sclerosis-associated interstitial lung disease (SSc-ILD) induced by bleomycin. This study provided key insights into the modulation of the TGF-β1 signaling pathway.

Table 2: Effect of this compound on Fibrotic Markers in the Lungs of Bleomycin-Treated Mice

| Protein Expression (relative to control) | Bleomycin Control | This compound (30 mg/kg) | % Reduction |

| p-Smad2 | 3.5 ± 0.4 | 1.5 ± 0.2 | ~57% |

| p-Smad3 | 4.0 ± 0.5 | 1.8 ± 0.3 | ~55% |

| Collagen I | 4.5 ± 0.6 | 2.0 ± 0.4 | ~56% |

| α-SMA | 5.0 ± 0.7 | 2.2 ± 0.5 | ~56% |

| (Data are presented as mean ± SEM from Western blot analysis. Statistical significance was observed for all this compound treatment groups compared to the bleomycin control.) |

-

Animal Model: C57BL/6 mice.

-

Induction of Fibrosis: Daily subcutaneous injections of bleomycin (10 mg/kg) for 4 weeks.

-

Treatment: this compound was administered orally once daily.

-

Histological Analysis: Lung and skin tissues were stained with H&E and Masson's trichrome.

-

Western Blot Analysis: Lung tissue lysates were analyzed for the expression of key proteins in the TGF-β1 signaling pathway, including phosphorylated Smad2 (p-Smad2), p-Smad3, as well as fibrotic markers like Collagen I and alpha-smooth muscle actin (α-SMA).

-

Quantitative PCR (qPCR): Gene expression of fibrotic markers in skin tissue was analyzed.

In Vitro Preclinical Evidence: Human Cell-Based Assays

In vitro studies using human cells, particularly lung fibroblasts, have been instrumental in elucidating the direct cellular mechanisms of this compound's anti-fibrotic action.

Effects on Human Lung Fibroblasts

Preclinical investigations have demonstrated that this compound can directly inhibit the pro-fibrotic behavior of human lung fibroblasts derived from patients with IPF.

Table 3: In Vitro Anti-Fibrotic Effects of this compound on Human Lung Fibroblasts

| Assay | Stimulus | Endpoint | This compound Effect |

| Myofibroblast Transformation | TGF-β1 | α-SMA expression | Inhibition |

| Extracellular Matrix Expression | TGF-β1 | Collagen I, Fibronectin mRNA | Inhibition |

| Fibroblast Proliferation | IL-1β + FGF | BrdU incorporation / Ki-67 staining | Inhibition |

| "Scar-in-a-Jar" | TGF-β + PGE2 | α-SMA levels | Significant decrease |

-

Cell Culture: Primary human lung fibroblasts isolated from IPF patients.

-

Myofibroblast Differentiation: Fibroblasts were stimulated with TGF-β1 to induce differentiation into myofibroblasts. The expression of α-SMA, a key marker of myofibroblasts, was assessed by Western blotting or immunofluorescence.

-

Extracellular Matrix Deposition: TGF-β1-stimulated fibroblasts were analyzed for the gene expression of ECM components like Collagen I and Fibronectin using qPCR.

-

Fibroblast Proliferation: Proliferation of fibroblasts, stimulated with growth factors such as IL-1β and FGF, was measured using assays like BrdU incorporation or Ki-67 staining.

-

"Scar-in-a-Jar" Assay: This functional assay assesses the ability of fibroblasts to contract a collagen gel, mimicking tissue remodeling. SSc patient-derived fibroblasts were exposed to TGF-β and PGE2 in the presence or absence of this compound, and the levels of α-SMA were measured.

Signaling Pathways and Experimental Workflows

The anti-fibrotic effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.

Caption: this compound inhibits PDE4B, increasing cAMP levels and promoting anti-fibrotic effects.

Caption: this compound attenuates TGF-β signaling by inhibiting Smad2/3 phosphorylation.

Caption: Workflow for evaluating this compound in the bleomycin-induced lung fibrosis model.

Conclusion

The preclinical data provide a strong rationale for the clinical development of this compound as a novel anti-fibrotic therapy. In vivo studies in rodent models of lung fibrosis have demonstrated its ability to improve lung function and reduce key markers of fibrosis. In vitro experiments with human lung fibroblasts have elucidated its direct cellular mechanisms, including the inhibition of myofibroblast differentiation and extracellular matrix deposition. The modulation of the PDE4B-cAMP signaling axis and subsequent attenuation of the pro-fibrotic TGF-β pathway appear to be central to its therapeutic effects. These preclinical findings have been foundational for the promising results observed in clinical trials for IPF and other progressive pulmonary fibroses.

References

Beyond PDE4B: A Technical Guide to the Molecular Targets of Nerandomilast

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular targets of Nerandomilast (BI 1015550), a novel therapeutic agent. While its primary mechanism of action is the preferential inhibition of phosphodiesterase 4B (PDE4B), a comprehensive understanding of its broader interaction profile is critical for a complete assessment of its therapeutic potential and safety. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and development efforts.

Executive Summary

This compound is a potent and selective inhibitor of PDE4B, an enzyme implicated in inflammatory and fibrotic pathways. Extensive preclinical characterization has focused on its high affinity for PDE4B and its selectivity over other PDE4 isoforms, particularly PDE4D, which is associated with the emetic side effects common to pan-PDE4 inhibitors. Beyond the PDE4 family, broad panel screening has been conducted to investigate potential off-target interactions. This guide consolidates the publicly available data on these interactions, providing a clear overview for the scientific community.

Primary Target: Phosphodiesterase 4B (PDE4B)

This compound's primary therapeutic effect is attributed to its inhibition of PDE4B. This enzyme is a key regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger involved in modulating inflammatory responses. By inhibiting PDE4B, this compound increases cAMP levels, leading to downstream anti-inflammatory and anti-fibrotic effects.

Signaling Pathway

The canonical signaling pathway initiated by this compound's inhibition of PDE4B is illustrated below.

Selectivity Profiling Beyond PDE4B

A critical aspect of this compound's development has been its selectivity profile, not only within the PDE4 family but also across other phosphodiesterase families and a broader range of molecular targets.

Selectivity Against PDE Isoforms

This compound exhibits preferential inhibition of PDE4B over other PDE4 subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human recombinant PDE isoforms.

| Target | IC50 (nmol/L) |

| PDE4B | 10 |

| PDE4D | 91 |

| PDE4A | 248 |

| PDE4C | 8,700 |

| PDE7A | 14,000 |

| PDE1C (cAMP substrate) | 46,000 |

| PDE1C (cGMP substrate) | 85,000 |

| PDE3A | 120,000 |

| PDE9A | >100,000 |

| Data sourced from Herhaus et al. (2022), Frontiers in Pharmacology.[1] |

Broad Off-Target Screening

This compound has undergone extensive off-target screening to assess its potential for interactions with other enzymes and receptors. A preclinical study by Herhaus et al. (2022) states that this compound "has not shown any other off-target effects in screening against a panel of enzymes and receptors (Cerep high-throughput profile and Cerep non-kinase enzyme profile, Euriofins Cerep, Celle L’Escevault, France)."[1]

While the specific quantitative results and the complete list of targets from this comprehensive Eurofins Cerep screen are not publicly available in detail, this finding suggests a high degree of selectivity for its primary target. The workflow for such a screening process is generalized below.

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

PDE Isoform Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various human recombinant phosphodiesterase isoforms.

Methodology: The inhibitory activity of this compound against PDE isoforms was assessed using a scintillation proximity assay (SPA). The assay measures the conversion of radiolabeled cyclic nucleotides ([³H]cAMP or [³H]cGMP) to their corresponding monophosphates by the PDE enzyme.

-

Enzyme Source: Human recombinant PDE enzymes (PDE1C, PDE3A, PDE4A, PDE4B, PDE4C, PDE4D, PDE7A, and PDE9A) were used.

-

Substrate: [³H]cAMP or [³H]cGMP was used as the substrate, depending on the specificity of the PDE isoform.

-

Assay Procedure:

-

The reaction was initiated by adding the PDE enzyme to a mixture containing the radiolabeled substrate and varying concentrations of this compound.

-

The reaction was incubated to allow for enzymatic conversion.

-

The reaction was terminated by the addition of yttrium silicate SPA beads. These beads bind to the radiolabeled monophosphate product.

-

The amount of product formed was quantified by measuring the scintillation signal using a microplate scintillation counter.

-

-

Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Protocol adapted from Herhaus et al. (2022), Frontiers in Pharmacology.[1]

Broad Panel Off-Target Screening (General Protocol)

Objective: To identify potential off-target binding and enzymatic activity of this compound against a wide range of receptors, ion channels, transporters, and enzymes.

Methodology: While the specific protocol for the Eurofins Cerep screening of this compound is not publicly detailed, a general methodology for such high-throughput screening is as follows:

-

Target Panels: A comprehensive panel of molecular targets is selected, typically including:

-

G-protein coupled receptors (GPCRs)

-

Ion channels

-

Transporters

-

Kinases

-

Non-kinase enzymes

-

-

Assay Formats:

-

Radioligand Binding Assays: Used to assess the ability of the test compound to displace a known radiolabeled ligand from its receptor.

-

Enzymatic Assays: Used to measure the direct inhibitory or stimulatory effect of the test compound on enzyme activity. These can be based on various detection methods, including fluorescence, luminescence, or absorbance.

-

-

Screening Concentration: Compounds are typically tested at a single high concentration (e.g., 10 µM) for initial hit identification.

-

Hit Confirmation and Dose-Response: Compounds that show significant activity in the primary screen are then tested in concentration-response format to determine their potency (IC50 or Ki).

-

Data Analysis: Results are typically expressed as a percentage of inhibition or stimulation relative to a control. For confirmed hits, IC50 or Ki values are calculated.

Conclusion

The available data strongly indicate that this compound is a highly selective inhibitor of PDE4B. Its preferential activity for PDE4B over other PDE4 isoforms, particularly PDE4D, provides a clear rationale for its improved gastrointestinal tolerability profile compared to non-selective PDE4 inhibitors. Furthermore, broad off-target screening suggests a clean pharmacological profile with no significant off-target interactions identified to date. This high degree of selectivity is a key attribute of this compound, contributing to its promising therapeutic potential. Further research may benefit from the public release of the detailed results from the comprehensive off-target screening panels to fully confirm the absence of interactions at a wider array of molecular targets.

References

Structure-Activity Relationship of Nerandomilast Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerandomilast (BI 1015550) is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in the pathogenesis of inflammatory and fibrotic diseases. Its clinical development for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases has highlighted the therapeutic potential of targeting this specific PDE4 subtype. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, drawing from available scientific literature and patent information. The document summarizes key structural modifications and their impact on potency and selectivity, offering valuable insights for the design of next-generation PDE4B inhibitors. Detailed experimental protocols for relevant biological assays are also provided, alongside visualizations of key signaling pathways and experimental workflows.

Introduction to this compound and the Role of PDE4B

This compound is a first-in-class, orally administered, preferential inhibitor of PDE4B.[1][2][3] The phosphodiesterase 4 (PDE4) family of enzymes plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation and fibrosis. The PDE4 family is composed of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. While pan-PDE4 inhibitors have demonstrated clinical efficacy in some inflammatory conditions, their use has been limited by dose-limiting side effects such as nausea, vomiting, and diarrhea, which are primarily attributed to the inhibition of the PDE4D subtype.

This compound's preferential inhibition of PDE4B is a key attribute, offering the potential for a wider therapeutic window.[4][5] PDE4B is highly expressed in inflammatory and structural cells within the lung, making it an attractive target for respiratory diseases characterized by inflammation and fibrosis. By selectively inhibiting PDE4B, this compound increases intracellular cAMP levels, leading to the downregulation of pro-inflammatory and pro-fibrotic mediators.[4]

Core Scaffold and Key Structural Features of this compound

The chemical structure of this compound is centered around a thieno[3,2-d]pyrimidine core. This heterocyclic system serves as the primary scaffold for orienting the key pharmacophoric elements that interact with the active site of the PDE4B enzyme.

Key Structural Components:

-

Thieno[3,2-d]pyrimidine Core: This fused heterocyclic system is a critical element for the inhibitory activity.

-

Substituted Piperidine Moiety: Attached to the pyrimidine ring, this group plays a significant role in binding and selectivity.

-

Cyclobutylamino Group: This substituent on the thieno[3,2-d]pyrimidine core is crucial for potent inhibition.

-

Hydroxymethyl Group: The hydroxymethyl group on the cyclobutane ring likely forms important hydrogen bonding interactions within the enzyme's active site.

-

Chiral Sulfoxide: The presence of a chiral sulfoxide introduces a specific three-dimensional geometry that is likely important for optimal binding and selectivity.

Structure-Activity Relationship (SAR) of this compound Analogs

A comprehensive, publicly available SAR study detailing a wide range of this compound analogs is limited. The following section synthesizes information from patent literature and studies on related thieno[3,2-d]pyrimidine-based PDE4 inhibitors to infer the likely SAR for this compound analogs.

Modifications of the Thieno[3,2-d]pyrimidine Core

The integrity of the thieno[3,2-d]pyrimidine scaffold is generally considered essential for high-affinity binding. Modifications to this core structure are likely to have a significant impact on inhibitory potency.

Exploration of the Piperidine Substituent

The substituted piperidine moiety is a key area for modification to modulate potency, selectivity, and pharmacokinetic properties.

Table 1: Inferred SAR of Piperidine Modifications

| R Group on Piperidine Nitrogen | Inferred Impact on PDE4B Inhibition | Rationale/Comments |

| Small alkyl groups | May be well-tolerated | Can explore the size of the hydrophobic pocket. |

| Bulky aromatic or heteroaromatic groups | Potentially enhances potency | Can form additional pi-stacking or hydrophobic interactions. |

| Polar functional groups | May impact cell permeability and PK properties | Introduction of hydrogen bond donors/acceptors can alter solubility and target engagement. |

Variations of the Cyclobutylamino Group

The cyclobutylamino moiety appears to be a critical determinant of potency.

Table 2: Inferred SAR of Cycloalkylamino Modifications

| Cycloalkyl Ring Size | Inferred Impact on PDE4B Inhibition | Rationale/Comments |

| Cyclopropyl | May decrease potency | Ring strain and altered vector for substituents. |

| Cyclopentyl/Cyclohexyl | Potentially tolerated or may decrease potency | The specific size and conformation of the cyclobutane ring may be optimal for fitting into the active site. |

Importance of the Hydroxymethyl Group

The hydroxymethyl group on the cyclobutane ring is a likely hydrogen bond donor. Its removal or replacement would be expected to significantly reduce potency.

Table 3: Inferred SAR of Hydroxymethyl Group Modifications

| Modification | Inferred Impact on PDE4B Inhibition | Rationale/Comments |

| Removal (Methyl group) | Significant decrease in potency | Loss of a key hydrogen bonding interaction. |

| Esterification/Etherification | Likely decrease in potency | Blocks the hydrogen bond donating capability. |

| Homologation (e.g., -CH2CH2OH) | May decrease potency | Alters the distance and geometry of the hydrogen bond. |

Experimental Protocols

PDE4B Enzyme Inhibition Assay

Objective: To determine the in vitro potency of test compounds against the human PDE4B enzyme.

Materials:

-

Recombinant human PDE4B enzyme

-

cAMP substrate

-

[3H]-cAMP

-

Snake venom nucleotidase

-

Scintillation cocktail and counter

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the assay buffer, recombinant PDE4B enzyme, and the test compound dilution (or DMSO for control).

-

Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer or by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

-

Incubate at 30°C for a specified time (e.g., 15 minutes).

-

Separate the [3H]-adenosine from unreacted [3H]-cAMP using an ion-exchange resin or column.

-

Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Assay for Anti-inflammatory Activity (LPS-induced TNF-α production)

Objective: To assess the functional activity of test compounds in a cellular context by measuring the inhibition of TNF-α production in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

Human TNF-α ELISA kit

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium and seed them in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of the test compounds (or DMSO for control) for 1 hour at 37°C in a CO2 incubator.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

PDE4B Signaling Pathway

Caption: PDE4B signaling pathway and the mechanism of action of this compound.

Experimental Workflow for SAR Studies

Caption: A typical experimental workflow for the SAR study of this compound analogs.

Conclusion

The development of this compound has validated PDE4B as a promising therapeutic target for fibrotic and inflammatory lung diseases. While detailed SAR studies on a broad series of this compound analogs are not extensively published in peer-reviewed literature, analysis of patent literature and related chemical series provides valuable insights. The thieno[3,2-d]pyrimidine core, the substituted piperidine, the cyclobutylamino group, and the chiral sulfoxide are all critical structural features. Future drug discovery efforts will likely focus on fine-tuning the substituents on the piperidine ring and exploring alternative cycloalkyl groups to optimize potency, selectivity, and pharmacokinetic profiles, with the goal of developing next-generation PDE4B inhibitors with enhanced therapeutic properties.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. boehringer-ingelheim.com [boehringer-ingelheim.com]

- 4. patents.justia.com [patents.justia.com]

- 5. drugpatentwatch.com [drugpatentwatch.com]

The Preclinical Profile of Nerandomilast: An In-Depth Technical Guide on its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerandomilast (also known as BI 1015550) is a novel, orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B).[1][2][3] It has demonstrated both anti-inflammatory and anti-fibrotic properties in various preclinical models, positioning it as a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[2][4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound in animal models, along with detailed experimental protocols to aid in the design and interpretation of future non-clinical studies.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the PDE4B enzyme.[1] PDE4B is a key regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger involved in modulating inflammatory and fibrotic pathways. By inhibiting PDE4B, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory and pro-fibrotic mediators.[1][2]

Caption: Mechanism of action of this compound.

Pharmacokinetics in Animal Models

Detailed quantitative pharmacokinetic parameters for this compound in animal models are not extensively reported in publicly available literature. The majority of published pharmacokinetic data pertains to human studies. Phase I clinical trials in healthy male subjects have shown that this compound exhibits dose-proportional increases in exposure.[2][4] After multiple oral administrations, a steady state was reached by day 6, with slight accumulation.[2] There was no significant difference in pharmacokinetic parameters observed between healthy volunteers and patients with IPF.[2][4]

Table 1: Pharmacokinetic Parameters of this compound in Humans (for reference)

| Parameter | Value | Species | Study Type | Reference |

| Time to Maximum Concentration (Tmax) | 1.25–1.52 h | Human | Single and multiple oral doses | [2] |

| Terminal Half-life (t½) | 16–27 h | Human | Single oral doses | [2] |

Note: This table presents human pharmacokinetic data as a reference due to the limited availability of specific animal pharmacokinetic data in the reviewed literature.

Pharmacodynamics in Animal Models

This compound has been evaluated in several animal models of lung inflammation and fibrosis, demonstrating significant efficacy.

Anti-Inflammatory Effects

Lipopolysaccharide (LPS)-Induced Lung Inflammation

This compound has shown potent anti-inflammatory activity in rodent and other animal models of LPS-induced lung inflammation.

Table 2: Pharmacodynamic Efficacy of this compound in LPS-Induced Lung Inflammation Models

| Animal Model | Endpoint | Dose | Efficacy | Reference |

| Mice | Inhibition of LPS-induced TNF-α release (ex vivo) | 0.04 mg/kg (ED₅₀) | Dose-dependent inhibition | [1] |

| Wistar Rats | Inhibition of LPS-induced neutrophil influx into BALF | 0.1 mg/kg (ED₅₀) | Dose-dependent inhibition | [1] |

| Suncus murinus | Inhibition of LPS-induced neutrophil influx into BALF | 0.6 mg/kg (ED₅₀) | Dose-dependent inhibition | [1] |

BALF: Bronchoalveolar Lavage Fluid; ED₅₀: Half-maximal effective dose; TNF-α: Tumor Necrosis Factor-alpha

Anti-Fibrotic Effects

Bleomycin-Induced Pulmonary Fibrosis

The bleomycin-induced lung fibrosis model is a widely used tool to evaluate potential anti-fibrotic therapies. This compound has demonstrated efficacy in this model in mice.

Table 3: Pharmacodynamic Efficacy of this compound in the Bleomycin-Induced Pulmonary Fibrosis Model

| Animal Model | Dosing Regimen | Key Findings | Reference | |---|---|---|---|---| | C57BL/6 Mice | 2.5 and 12.5 mg/kg, b.i.d., orally (therapeutic) | Alleviated lung fibrosis |[6][7] |

Silica-Induced Pulmonary Fibrosis

The silica-induced lung fibrosis model is another relevant model for studying chronic fibrotic lung diseases.

Table 4: Pharmacodynamic Efficacy of this compound in the Silica-Induced Pulmonary Fibrosis Model

| Animal Model | Dosing Regimen | Key Findings | Reference | |---|---|---|---|---| | Mice | 0.25, 0.75, and 2.5 mg/kg, b.i.d., orally (therapeutic) | Improved levels of inflammatory factors in BALF |[8] | | Mice | 0.75 mg/kg, b.i.d., orally | Significantly improved lung fibrosis and inflammation |[9] |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is used to assess the anti-fibrotic potential of therapeutic compounds.

Caption: Workflow for the bleomycin-induced fibrosis model.

Detailed Methodology:

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis: A single dose of bleomycin is administered via intratracheal or oropharyngeal instillation.

-

This compound Administration: For therapeutic studies, oral administration of this compound (e.g., 2.5 and 12.5 mg/kg, twice daily) is initiated after the inflammatory phase, typically around day 8 to 13 post-bleomycin instillation.

-

Endpoint Assessment: At the end of the study period (e.g., day 14 or 21), various endpoints are assessed, including:

-

Lung Function: Measured using a small animal ventilator (e.g., FlexiVent).

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts, and cytokine levels (e.g., TGF-β) are measured.

-

Histopathology: Lung tissue is stained (e.g., Masson's trichrome) to assess the extent of fibrosis.

-

Hydroxyproline Assay: Quantifies collagen content in the lung tissue as a marker of fibrosis.

-

Silica-Induced Pulmonary Fibrosis in Mice

This model induces a more persistent fibrosis compared to the bleomycin model.

Caption: Workflow for the silica-induced fibrosis model.

Detailed Methodology:

-

Animal Model: Mice, such as the C57BL/6 strain, are used.

-

Induction of Fibrosis: A suspension of crystalline silica is administered via intratracheal instillation.

-

This compound Administration: Therapeutic treatment with oral this compound (e.g., 0.25, 0.75, and 2.5 mg/kg, twice daily) is typically started at a later time point, such as day 10, and continued for several weeks.[8]

-

Endpoint Assessment: Endpoints are similar to the bleomycin model and include BALF analysis for inflammatory cells and mediators, and histological evaluation of lung tissue for inflammation and fibrosis.

LPS-Induced Lung Inflammation in Suncus murinus

This model is particularly useful for assessing the anti-inflammatory and emetic potential of PDE4 inhibitors.

Caption: Workflow for LPS-induced inflammation in Suncus murinus.

Detailed Methodology:

-

Animal Model: Suncus murinus (house musk shrew) is used as it is a relevant model for studying emesis.

-

Pre-treatment: Animals are pre-treated with oral doses of this compound (e.g., 0.1, 0.3, and 1 mg/kg) 30 minutes before LPS exposure.[1]

-

LPS Challenge: Inflammation is induced by exposing the animals to nebulized lipopolysaccharide (LPS).[1]

-

Endpoint Assessment:

Conclusion

The available preclinical data demonstrate that this compound is a potent and selective PDE4B inhibitor with significant anti-inflammatory and anti-fibrotic effects in various relevant animal models of lung disease. While detailed pharmacokinetic data in these models are not widely published, the pharmacodynamic profile supports its clinical development for the treatment of idiopathic pulmonary fibrosis and other progressive fibrosing lung diseases. The experimental protocols outlined in this guide provide a framework for further preclinical evaluation of this compound and other novel PDE4B inhibitors. Further research to elucidate the detailed pharmacokinetic-pharmacodynamic relationships in different animal species would be beneficial for optimizing dosing strategies and predicting clinical outcomes.

References

- 1. BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I studies of BI 1015550, a preferential phosphodiesterase 4B inhibitor, in healthy males and patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecules | Free Full-Text | BI 1015550 Improves Silica-Induced Silicosis and LPS-Induced Acute Lung Injury in Mice [mdpi.com]

- 9. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the In Silico Modeling and Experimental Validation of Nerandomilast Binding to Phosphodiesterase 4B (PDE4B)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nerandomilast (BI 1015550) is a first-in-class, orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B) recently approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Its mechanism of action involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses pro-inflammatory and pro-fibrotic pathways.[2][3] Understanding the precise molecular interactions between this compound and the PDE4B active site is critical for rational drug design and the development of next-generation inhibitors. This technical guide provides an in-depth overview of the computational and experimental methodologies used to characterize this binding interaction. It outlines a comprehensive in silico molecular docking protocol, details standard experimental validation assays, and presents key quantitative data, serving as a resource for researchers in the fields of computational chemistry, pharmacology, and drug discovery.

Introduction to this compound and PDE4B

Idiopathic pulmonary fibrosis is a devastating lung disease characterized by progressive scarring of lung tissue.[1] this compound represents a significant therapeutic advancement, offering a novel mechanism with both anti-fibrotic and immunomodulatory effects.[1][3] The drug's therapeutic efficacy stems from its selective inhibition of PDE4B.

The phosphodiesterase 4 (PDE4) family consists of four subtypes (A, B, C, D) that are the primary enzymes responsible for hydrolyzing the second messenger cAMP.[2] The PDE4B subtype is highly expressed in immune cells (macrophages, neutrophils, T-cells) and lung fibroblasts, making it a key regulator of inflammation and fibrosis.[1][2] By inhibiting PDE4B, this compound prevents the degradation of cAMP, leading to its intracellular accumulation and the activation of downstream anti-inflammatory signaling cascades.[2] Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory and anti-fibrotic properties in various models.[4]

The PDE4B Signaling Pathway

The canonical PDE4B signaling pathway begins with the activation of G protein-coupled receptors (GPCRs), which stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP. cAMP then activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[5] These effectors phosphorylate transcription factors like cAMP Response Element-Binding Protein (CREB), leading to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and a reduction in fibroblast activation and proliferation.[5][6]

PDE4B acts as a crucial negative regulator in this pathway by hydrolyzing cAMP to AMP, thus terminating the signal. In pathological states like IPF, PDE4B can be overactive, leading to depleted cAMP levels and promoting inflammation and fibrosis.[7] this compound selectively binds to and inhibits PDE4B, thereby restoring intracellular cAMP levels and reactivating the protective anti-inflammatory and anti-fibrotic pathways.[2][7]

In Silico Modeling of this compound-PDE4B Interaction

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor). This approach is instrumental in understanding the structural basis of inhibitor potency and selectivity.

Structural Basis for Modeling

A high-resolution crystal structure of the target protein is a prerequisite for accurate molecular docking. The Protein Data Bank (PDB) contains several crystal structures of the human PDE4B catalytic domain, often in complex with various inhibitors. For this modeling guide, PDB ID: 4X0F is a suitable choice, as it represents the long-form of PDE4B complexed with the well-characterized inhibitor (R)-rolipram, providing a clear view of the active site.[8] The active site is characterized by a hydrophobic pocket containing two essential metal ions (typically Mg²⁺ and Zn²⁺) that are crucial for catalysis.[5]

Proposed Molecular Docking Protocol

While a specific published docking study for this compound was not identified, a standard and rigorous protocol can be proposed based on established methodologies for PDE4 inhibitors.[7][9] This workflow is applicable using common molecular modeling software suites such as Schrödinger, MOE, or AutoDock.

Detailed Methodologies:

-

Receptor Preparation:

-

Input: PDE4B crystal structure PDB file (e.g., 4X0F).[8]

-

Process: Load the structure into a molecular modeling program. Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (rolipram).

-

Using a protein preparation wizard, add hydrogen atoms, assign correct bond orders, and optimize the hydrogen-bonding network. Perform a restrained energy minimization to relieve any steric clashes while maintaining the backbone integrity.

-

-

Ligand Preparation:

-

Input: 2D structure of this compound.

-

Process: Generate a low-energy 3D conformation of the this compound structure. Ionize the molecule at a physiological pH (e.g., 7.4) and generate possible stereoisomers if necessary. Assign partial atomic charges using a force field like OPLS.

-

-

Grid Generation:

-

Objective: Define the search space for the docking algorithm within the enzyme's active site.

-

Process: Define a docking grid (a 3D box) centered on the position of the original co-crystallized ligand (rolipram) from PDB ID 4X0F. The box size should be large enough to accommodate the this compound molecule with rotational and translational freedom (e.g., 20Å x 20Å x 20Å).

-

-

Docking Execution and Analysis:

-

Algorithm: Employ a suitable docking algorithm (e.g., Glide, GOLD, AutoDock Vina). Use standard or extra precision modes for higher accuracy.

-

Output: The program will generate a set of binding poses for this compound, each with a corresponding docking score (e.g., kcal/mol), which estimates the binding affinity.

-

Analysis: Visualize the top-scoring poses within the PDE4B active site. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and key amino acid residues. Key residues in the PDE4B active site known to interact with inhibitors include an invariant glutamine (Gln443 in PDB:1RO6) that orients the inhibitor via hydrogen bonds.[5]

-

Table 1: Summary of Proposed In Silico Modeling Parameters

| Parameter | Description |

|---|---|

| Protein Target | Human Phosphodiesterase 4B (PDE4B) |

| PDB ID | 4X0F (or other high-resolution PDE4B structure)[8] |

| Ligand | This compound |

| Software (Examples) | Schrödinger Suite, AutoDock Vina, MOE, GOLD |

| Force Field | OPLS, MMFF94x |

| Docking Grid | Centered on the co-crystallized ligand in the PDB structure |

| Primary Outputs | Docking Score (kcal/mol), Binding Pose, Ligand-Residue Interactions |

Experimental Validation and Quantitative Data

In silico predictions must be validated through robust experimental assays to confirm the biological activity of the compound.

PDE4B Enzymatic Inhibition Assay Protocol

A fluorescence polarization (FP) assay is a common and reliable method to determine the inhibitory activity of compounds against PDE4B.[10]

Detailed Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Dilute recombinant human PDE4B enzyme to the working concentration. Prepare the fluorescein-labeled substrate (FAM-cAMP).

-

Reaction Setup: In a 96- or 384-well microplate, add the diluted PDE4B enzyme to all wells except the "blank" controls.

-

Inhibitor Addition: Add the serially diluted this compound to the "test inhibitor" wells. Add vehicle (e.g., DMSO) to "positive control" wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for cAMP hydrolysis.

-

Detection: Stop the reaction and begin detection by adding a binding agent. This agent specifically binds to the hydrolyzed phosphate group of AMP, forming a large molecular complex.

-

Measurement: After a brief incubation to allow for binding equilibration, measure the fluorescence polarization (FP) of each well using a microplate reader.

-

Data Analysis: The hydrolysis of FAM-cAMP by PDE4B results in a high FP signal. Inhibition by this compound prevents this hydrolysis, leading to a low FP signal. Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay Protocol: Inhibition of LPS-Induced TNF-α Release

To confirm the anti-inflammatory activity of this compound in a cellular context, its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells can be measured.[11]

Detailed Methodology:

-

Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a human whole blood assay.

-

Pre-incubation: Aliquot the blood or cell suspension and pre-incubate with serial dilutions of this compound or vehicle control for a short period (e.g., 15-60 minutes) at 37°C.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS), a component of bacterial cell walls, to the samples at a final concentration of ~1 µg/mL.[3]

-

Incubation: Incubate the samples for an extended period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂ to allow for cytokine production and release.[3]

-

Sample Collection: Centrifuge the samples to pellet the cells and collect the supernatant (plasma).

-

Quantification: Measure the concentration of TNF-α in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or an AlphaLISA assay.[12][13]

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value by non-linear regression analysis.

Summary of Quantitative Binding and Inhibition Data

The following table summarizes publicly available quantitative data on the inhibitory potency of this compound.

Table 2: Quantitative Inhibition Data for this compound

| Target / Assay | Parameter | Value | Reference |

|---|---|---|---|

| PDE4B Enzyme | IC₅₀ | 7.2 nM | [14] |